molecular formula C17H16ClFN2O3S B2944569 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-6-fluorobenzamide CAS No. 946338-74-5

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-6-fluorobenzamide

Cat. No. B2944569
CAS RN: 946338-74-5
M. Wt: 382.83
InChI Key: CTDBWMFMKFNUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-6-fluorobenzamide is a chemical compound that has attracted significant attention from researchers due to its potential for use in various scientific studies. This molecule is a member of the thiazolidinone family and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Microwave Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine

A study conducted by Desai, Rajpara, and Joshi (2013) explored the synthesis of 5-arylidene derivatives bearing a fluorine atom at the 4th position of the benzoyl group as starting compounds. These compounds were synthesized via Knoevenagel condensation with aromatic aldehydes, forming N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-fluorobenzamides. Their antimicrobial screening against various bacterial and fungal strains highlighted the significance of the fluorine atom at the 4th position for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Synthesis and Antimicrobial Screening of Thiazolidin-4-One Derivatives

Another study by Desai, Rajpara, and Joshi (2013) discussed the synthesis and antimicrobial screening of a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against various fungal strains. The research suggests these thiazole derivatives could offer therapeutic intervention for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Biological Activity of N-(5-Benzylidene-4-Oxo-2-Substituted Phenylthiazolidin-3-Yl)-5-((1, 3-Dioxoisoindolin-2-Yl) Methyl)-2-Hydroxybenzamide

Patel and Dhameliya (2010) investigated the condensation of 5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxy-N-(4-oxo-2-phenylthiazolidin-3-yl)benzamide with aromatic aldehydes, leading to the synthesis of corresponding N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2- hydroxybenzamide. These compounds showed promising antibacterial and antifungal activities, indicating their potential as antimicrobials (Patel & Dhameliya, 2010).

properties

IUPAC Name

2-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c1-11-6-7-12(21-8-3-9-25(21,23)24)10-15(11)20-17(22)16-13(18)4-2-5-14(16)19/h2,4-7,10H,3,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDBWMFMKFNUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-6-fluorobenzamide

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